REACTION_SMILES
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[Br:8][CH2:9][CH2:10][CH2:11][OH:12].[CH2:2]([O:3][O:4][CH2:5][CH3:6])[CH3:7].[CH3:13][O:14][c:15]1[c:16]([CH:17]=[O:18])[cH:19][cH:20][cH:21][c:22]1[O:23][CH3:24].[Li:1]>>[CH2:9]([CH2:10][CH2:11][OH:12])[CH2:17][c:16]1[c:15]([O:14][CH3:13])[c:22]([O:23][CH3:24])[cH:21][cH:20][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C=O)c1OC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]
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Name
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|
Type
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product
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Smiles
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COc1cccc(CCCCO)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |